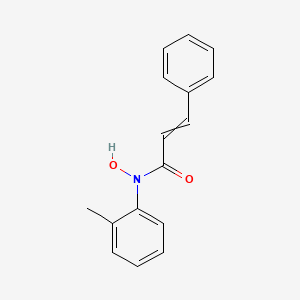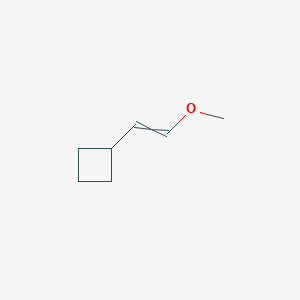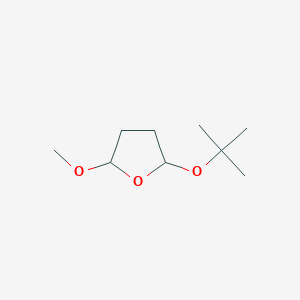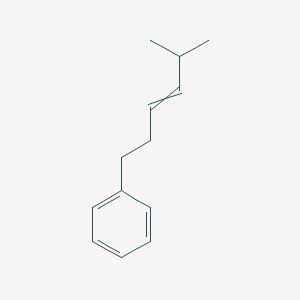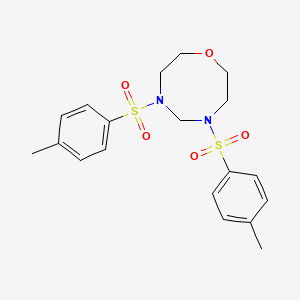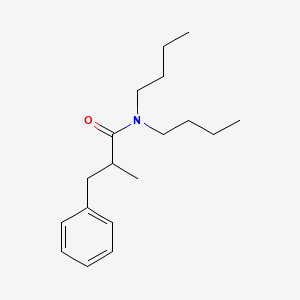![molecular formula C13H26O3Si B14360433 3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate CAS No. 90683-86-6](/img/structure/B14360433.png)
3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C16H38O5Si4. It is known for its applications in various fields, including proteomics research, as a silane coupling agent, and in synthetic chemistry .
Méthodes De Préparation
The synthesis of 3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate typically involves the reaction of 3-chloropropyltriethoxysilane with methacrylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity .
Analyse Des Réactions Chimiques
3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The silane group can be hydrolyzed in the presence of water, leading to the formation of silanols.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the silicon atom.
Common reagents used in these reactions include water for hydrolysis, radical initiators for polymerization, and nucleophiles for substitution reactions. Major products formed from these reactions include silanols, polymers, and substituted silanes .
Applications De Recherche Scientifique
3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate has a wide range of scientific research applications:
Chemistry: It is used as a silylating agent, silane reducing agent, and silyl building block in synthetic chemistry.
Biology: The compound is utilized in proteomics research as a tetramethylsilane-protected silicate compound.
Medicine: It serves as a silane coupling agent and adhesion promoter in medical device manufacturing.
Industry: The compound is employed as a silane moisture scavenger, polypropylene catalyst, silicate stabilizer, polyurethane endcapper silane, silane drying agent, silane curing agent, and silane reinforcer
Mécanisme D'action
The mechanism of action of 3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate involves its ability to act as a coupling agent, promoting adhesion between different materials. The silane group can form covalent bonds with inorganic substrates, while the methacrylate group can polymerize with organic materials. This dual functionality allows the compound to enhance the mechanical properties and durability of composite materials .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate include:
3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane: This compound also acts as a silane coupling agent and has similar applications in proteomics research and synthetic chemistry.
3-[Tris(trimethylsiloxy)silyl]propyl methacrylate: Another silane coupling agent with comparable properties and uses.
The uniqueness of this compound lies in its specific combination of the triethylsilyl group and methacrylate group, which provides distinct advantages in terms of reactivity and compatibility with various substrates .
Propriétés
Numéro CAS |
90683-86-6 |
|---|---|
Formule moléculaire |
C13H26O3Si |
Poids moléculaire |
258.43 g/mol |
Nom IUPAC |
3-triethylsilyloxypropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H26O3Si/c1-6-17(7-2,8-3)16-11-9-10-15-13(14)12(4)5/h4,6-11H2,1-3,5H3 |
Clé InChI |
NURZFUGTJRQYQZ-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OCCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B14360353.png)
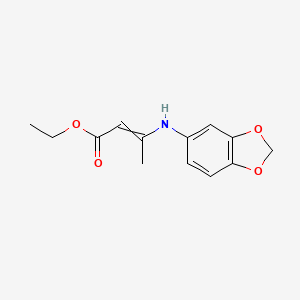

![4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14360362.png)
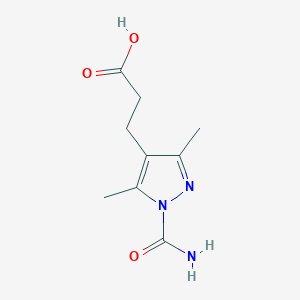
![7-[(Oxan-2-yl)oxy]dodecan-1-ol](/img/structure/B14360368.png)
![4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360371.png)
